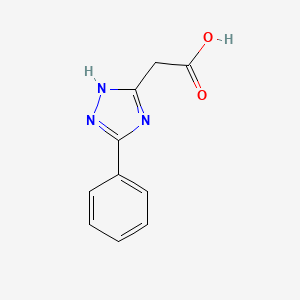

(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9(15)6-8-11-10(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBYKFDMRGPUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589861 | |

| Record name | (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328084-14-6 | |

| Record name | (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for obtaining (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an acetic acid moiety at the 3-position of a 5-phenyl-substituted 1,2,4-triazole ring can modulate the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets. This guide explores two primary synthetic strategies for the preparation of this compound.

Synthetic Strategies

Two principal synthetic pathways for the target molecule are presented:

-

Direct Synthesis via Pinner Reaction: This approach involves the construction of the 1,2,4-triazole ring with the acetic acid ester functionality already in place, followed by hydrolysis. This is generally the more direct and efficient route.

-

Post-synthetic Modification of a Pre-formed Triazole Core: This strategy entails the synthesis of a 3-substituted-5-phenyl-4H-1,2,4-triazole, followed by chemical modification of the substituent at the 3-position to introduce the acetic acid group.

Route 1: Direct Synthesis via Pinner Reaction

This elegant and efficient method directly furnishes the ethyl ester of the target compound, which is subsequently hydrolyzed to yield the final product. The key steps involve the formation of an imidate from benzoylacetonitrile, followed by cyclization with formylhydrazide.

Experimental Protocol

Step 1: Synthesis of Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate

-

Formation of the Pinner Salt (Imidate): To a cooled (0 °C) solution of benzoylacetonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes), dry hydrogen chloride gas is bubbled until saturation. The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to stand at room temperature overnight. The precipitated imidate hydrochloride (Pinner salt) is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

Cyclization with Formylhydrazide: The dried Pinner salt (1 equivalent) is suspended in a suitable solvent such as ethanol or pyridine. Formylhydrazide (1.1 equivalents) is added, and the mixture is heated at reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate.

Step 2: Hydrolysis to this compound

-

To a solution of ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), a solution of sodium hydroxide (2-3 equivalents) in water is added.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours, with reaction progress monitored by TLC.

-

After completion, the ethanol is removed under reduced pressure. The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |

| 1 | Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate | Benzoylacetonitrile | HCl (gas), Formylhydrazide | Anhydrous Ethanol, Pyridine | 0 to Reflux | 10-14 | 60-75 | 110-112 |

| 2 | This compound | Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate | NaOH, HCl | Ethanol/Water | 25-60 | 2-4 | 85-95 | 188-190 |

Reaction Pathway Visualization

An In-depth Technical Guide on the Chemical Properties of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, physicochemical characteristics, and spectral data, drawing from established literature on 1,2,4-triazole derivatives. While specific experimental data for this exact molecule is limited, this guide extrapolates from closely related compounds to provide a robust predictive profile. The potential biological activities, common experimental protocols for related structures, and logical workflows for its synthesis and analysis are also discussed.

Chemical Properties

This compound belongs to the class of 1,2,4-triazoles, which are five-membered aromatic heterocycles containing three nitrogen atoms. The presence of the phenyl and acetic acid moieties imparts specific chemical characteristics to the core triazole structure.

Structure and Nomenclature

-

IUPAC Name: this compound

-

Chemical Formula: C₁₀H₉N₃O₂

-

Molecular Weight: 203.20 g/mol

-

CAS Number: Not available.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Melting Point (°C) | > 200 (Decomposition likely) |

| pKa (acidic) | ~4-5 (Carboxylic acid proton) |

| pKa (basic) | ~2-3 (Triazole nitrogen protonation) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in water and nonpolar solvents. |

| Appearance | White to off-white crystalline solid. |

Spectral Data (Predicted)

Direct spectral data for this compound is not published. The following are predicted spectral characteristics based on analogous compounds, such as 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid and other 1,2,4-triazole derivatives.[1][2][3]

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR (DMSO-d₆) | δ ~13.0-14.0 (br s, 1H, COOH), δ ~7.8-8.0 (m, 2H, ortho-phenyl), δ ~7.4-7.6 (m, 3H, meta/para-phenyl), δ ~3.8 (s, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), δ ~160 (C5-triazole), δ ~155 (C3-triazole), δ ~125-130 (Phenyl carbons), δ ~35 (CH₂) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~3100 (N-H stretch), ~1710 (C=O stretch), ~1600, 1580 (C=N, C=C stretch) |

| Mass Spec. (ESI-MS) | [M+H]⁺ = 204.07, [M-H]⁻ = 202.05 |

Synthesis

The synthesis of this compound is not explicitly detailed in the available literature. However, a logical and commonly employed synthetic route involves the preparation of a 5-phenyl-4H-1,2,4-triazole-3-thiol intermediate, followed by S-alkylation and subsequent desulfurization or an alternative pathway involving direct C-C bond formation. The most plausible route, based on available data for related compounds, is the S-alkylation followed by a reductive desulfurization, although direct synthesis from a suitable precursor is also conceivable.

A common precursor, 5-phenyl-4H-1,2,4-triazole-3-thiol, can be synthesized from benzoic acid hydrazide and carbon disulfide.[4] The subsequent alkylation with an ethyl haloacetate followed by hydrolysis provides the thioacetic acid derivative.[5] While the final desulfurization step to the target molecule is not explicitly described, it represents a standard synthetic transformation.

Experimental Protocol: Synthesis of the Precursor 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid

This protocol is adapted from the synthesis of similar 1,2,4-triazole thioacetic acid derivatives.[5]

Step 1: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol

-

To a solution of potassium hydroxide in ethanol, add benzoic acid hydrazide.

-

Add carbon disulfide dropwise while cooling the mixture in an ice bath.

-

Allow the reaction to stir at room temperature for several hours.

-

Reflux the resulting mixture with hydrazine hydrate to induce cyclization.

-

Acidify the cooled reaction mixture with a dilute acid (e.g., HCl) to precipitate the 5-phenyl-4H-1,2,4-triazole-3-thiol.

-

Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol.

Step 2: Synthesis of Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetate

-

Dissolve 5-phenyl-4H-1,2,4-triazole-3-thiol in an appropriate solvent such as absolute ethanol.

-

Add a base, for example sodium ethoxide, to form the sodium salt of the thiol in situ.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol.

Step 3: Hydrolysis to 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid

-

Suspend the ethyl ester from the previous step in an aqueous solution of a base (e.g., NaOH).

-

Heat the mixture under reflux for a few hours to facilitate hydrolysis.

-

Cool the solution and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 3.

-

The resulting precipitate of 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid is collected by filtration, washed with water, and dried.

Biological Activity and Potential Applications

Derivatives of 1,2,4-triazole are well-documented for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8][9]

Antimicrobial Activity

Many 1,2,4-triazole derivatives, particularly those with a thiol or substituted thiol group, exhibit significant antibacterial and antifungal activity.[4][7][9] The proposed mechanism often involves the inhibition of essential enzymes in microbial pathways. While no specific antimicrobial data for this compound is available, it is a promising candidate for screening against various bacterial and fungal strains.

Anticancer Activity

The 1,2,4-triazole scaffold is a component of several established anticancer drugs.[6][10] The biological activity is often attributed to the ability of the triazole ring to interact with biological targets through hydrogen bonding and coordination with metal ions. The anticancer potential of this compound would warrant investigation against various cancer cell lines.

Visualizations

Synthetic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. rsc.org [rsc.org]

- 4. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. eurekaselect.com [eurekaselect.com]

The Diverse Biological Activities of 5-Phenyl-1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly those bearing a phenyl substituent at the 5-position, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of 5-phenyl-1,2,4-triazole derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. The information is presented to facilitate further research and drug development efforts in this promising area.

Antimicrobial and Antifungal Activity

Derivatives of 5-phenyl-1,2,4-triazole have demonstrated significant potential as antimicrobial and antifungal agents. These compounds often function by disrupting microbial cell membranes or inhibiting essential enzymes.

A variety of 5-phenyl-1,2,4-triazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[1][2] Studies have shown that the nature and position of substituents on the phenyl ring, as well as modifications to the triazole core, play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups like halogens or nitro groups on the phenyl ring can enhance activity.[3]

Quantitative Antimicrobial Data Summary

| Compound Type | Target Organism | Activity Metric (MIC/IC50) | Reference |

| Arylhydrazones of 5-phenyl-1-H-1,2,4-triazole-3-thione | S. aureus, P. aeruginosa, E. coli | MIC: 200 mg/mL (for most active compounds) | [1] |

| 1H-5-mercapto-3-phenyl-1,2,4-triazole | S. aureus | Active at 25 mg/mL | [1] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | M. gypseum | Superior to ketoconazole (for some derivatives) | [2] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus | Superior or comparable to streptomycin | [2] |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | MIC: 5 µg/mL (for 4-trichloromethylphenyl derivative) | [3] |

| 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols | S. aureus, B. subtilis, E. coli, P. aeuroginosa | MIC: 0.5–1 μM (for phenoxy substituted derivative) | [4] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

A standardized suspension of the test microorganism is uniformly spread on the surface of a suitable agar medium. Filter paper discs impregnated with known concentrations of the synthesized compounds are then placed on the agar surface. The plates are incubated under appropriate conditions. The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[1]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by a serial dilution method. A series of twofold dilutions of the test compounds are prepared in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test microorganism. The tubes are incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[3]

Anticancer Activity

The 1,2,4-triazole scaffold is a key component of several established anticancer drugs, such as letrozole and anastrozole.[5] Research into novel 5-phenyl-1,2,4-triazole derivatives continues to yield promising candidates with potent cytotoxic activities against various cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.

A notable study detailed a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds that exhibited potent cytotoxic activities against lung cancer cell lines.[6] The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings significantly influenced the anticancer potency. For example, compounds with a halogen atom at the para-position of the 5-phenyl ring showed strong activity.[6]

Quantitative Anticancer Data Summary

| Compound Series | Cancer Cell Line | Activity Metric (IC50) | Reference |

| 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines | A549, NCI-H460, NCI-H23 (Lung) | 1.02 to 48.01 µM | [6] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | MCF-7, Hela, A549 | 6.43 to >50 µM | [5] |

| Novel 1,2,4-triazole derivatives | Various | Remarkable antiproliferative activity | [7] |

| Indolyl 1,2,4-triazole scaffolds | MCF-7, MDA-MB-231 (Breast) | 0.891 to >10 µM | [8] |

| 1,2,4 triazole derivatives with mefenamic acid | A549 (Lung), Hep G2 (Liver) | Selective cytotoxicity against cancer cells | [9] |

Experimental Protocols

MTT Assay for Cytotoxicity

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase can convert MTT into formazan, which is a purple-colored precipitate. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6][10]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

To investigate the mechanism of cell death, treated cells can be stained with fluorescent dyes such as Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis or necrosis). For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye like PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[8][9]

Signaling Pathways in Anticancer Activity

Enzyme Inhibition

The structural features of 5-phenyl-1,2,4-triazoles make them effective inhibitors of various enzymes implicated in disease. Their ability to coordinate with metal ions in enzyme active sites and form hydrogen bonds contributes to their inhibitory potential.

Derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant to Alzheimer's disease and diabetes, respectively.[11][12] Furthermore, their potential as tyrosinase inhibitors for applications in treating pigmentation disorders and preventing food browning has been explored.[13]

Quantitative Enzyme Inhibition Data

| Compound Series | Target Enzyme | Activity Metric (IC50) | Reference |

| Azinane triazole-based derivatives | AChE | 0.73 ± 0.54 µM (for most potent) | [11][12] |

| Azinane triazole-based derivatives | BChE | 0.038 ± 0.50 µM (for most potent) | [11][12] |

| Azinane triazole-based derivatives | α-glucosidase | 36.74 ± 1.24 µM (for most potent) | [11][12] |

| Mercapto-phenyl-1,2,4-triazole bearing thio-quinoline | Tyrosinase | 10.49 µM (for most potent) | [13] |

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the compounds is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The substrate and enzyme are incubated with various concentrations of the test compound. The reaction is initiated by the addition of the substrate, and the formation of the product is monitored over time using a spectrophotometer or other suitable detection method. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Synthesis of 5-Phenyl-1,2,4-Triazole Derivatives

A common and versatile method for the synthesis of 5-phenyl-1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors. This approach allows for the introduction of a wide range of substituents on both the phenyl and triazole rings, facilitating the exploration of structure-activity relationships.

General Synthesis Workflow

Conclusion and Future Directions

The 5-phenyl-1,2,4-triazole scaffold continues to be a privileged structure in the design of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them an attractive area for further investigation. Future research should focus on the development of derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action. The application of computational methods, such as molecular docking and QSAR studies, can aid in the rational design of more effective and safer drug candidates. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 5-phenyl-1,2,4-triazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Advancements in the Discovery and Synthesis of Novel Triazole Compounds for Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: The triazole nucleus, encompassing both 1,2,3- and 1,2,4-triazole isomers, represents a cornerstone scaffold in medicinal chemistry due to its metabolic stability, unique dipole character, and capacity for hydrogen bonding.[1][2] This has led to its incorporation into a wide array of therapeutic agents. This technical guide details the modern synthetic strategies for creating novel triazole-based compounds, with a particular focus on their application as anticancer agents. We explore the prevalent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" for 1,2,3-triazole synthesis and multistep procedures for 1,2,4-triazole derivatives. A case study on triazoles as tubulin polymerization inhibitors is presented, complete with biological activity data, detailed experimental protocols, and visualizations of the mechanism of action and synthetic workflows.

Core Synthetic Methodologies for Triazole Scaffolds

The versatility of the triazole ring stems from robust and efficient synthetic methodologies that allow for the creation of diverse molecular libraries. The two primary isomers, 1,2,3- and 1,2,4-triazoles, are typically accessed through distinct synthetic routes.

The Rise of "Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes has been revolutionized by the use of a copper(I) catalyst.[3][4] This reaction, now a hallmark of "click chemistry," offers a significant rate enhancement and, crucially, proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[1][4] The reaction is lauded for its reliability, wide scope, and tolerance of various functional groups, making it exceptionally suitable for drug discovery and bioconjugation.[2][] The standard catalytic system often involves generating Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate.[3]

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazides. A common and effective route begins with the reaction of a carbohydrazide with carbon disulfide to form a dithiocarbazate salt. This intermediate is then cyclized, often with the help of ammonia or hydrazine, to produce a mercapto-substituted 1,2,4-triazole ring. This mercapto group serves as a convenient handle for further functionalization, for instance, through reaction with various substituted halides to generate a library of derivatives.[6]

References

Preliminary Screening of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic Acid: A Technical Guide

Abstract

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive technical guide for the preliminary in vitro screening of a novel derivative, (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid (PTAA). It outlines a structured, multi-tiered screening cascade designed to efficiently evaluate its cytotoxic, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols for key assays, standardized templates for data presentation, and visual workflows are provided to guide researchers in the initial assessment of this and similar heterocyclic compounds.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is present in many commercially available drugs.[3] Compounds incorporating this moiety have demonstrated a wide range of pharmacological effects, such as antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), anticonvulsant, and anti-inflammatory activities.[1][3][4] The versatility of the triazole ring, its ability to engage in various non-bond interactions with biological receptors, and its metabolic stability make it a privileged structure in drug design.[5] This guide focuses on a systematic approach to the preliminary biological evaluation of PTAA, a novel compound built upon this promising scaffold.

Proposed Preliminary Screening Cascade

A logical, tiered approach is essential for the efficient preliminary evaluation of a new chemical entity. The proposed cascade prioritizes a broad cytotoxicity assessment, followed by more specific, target-oriented screens based on the known potential of the 1,2,4-triazole class.

Tier 1: In Vitro Cytotoxicity Assessment

The initial evaluation of any compound intended for therapeutic use must involve assessing its general toxicity to mammalian cells. The MTT assay is a robust, colorimetric method for determining cell viability and is widely used for cytotoxicity screening.[6] It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

Data Presentation: Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay, representing the concentration of PTAA required to inhibit 50% of cell growth. Data should be presented in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity Profile of PTAA

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| HEK293 | Normal Human Kidney | > 100 |

| MCF-7 | Human Breast Cancer | 45.2 |

| A549 | Human Lung Cancer | 62.8 |

| UO-31 | Human Renal Cancer | 35.5[4] |

| HT-29 | Human Colon Cancer | 51.7 |

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[7][8]

-

Cell Plating: Seed cells (e.g., HEK293, MCF-7, A549) in a 96-well flat-bottomed microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[8] Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of PTAA in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 200 µM. Replace the medium in each well with 100 µL of the medium containing the respective PTAA concentrations. Include wells for vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[8]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based reagent) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Tier 2: Target-Oriented Screening

Antimicrobial Susceptibility Testing

Derivatives of 1,2,4-triazole are well-established antimicrobial agents.[1][9] Preliminary screening of PTAA for antibacterial and antifungal activity is therefore a logical next step. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[10]

MIC values are typically presented in µg/mL or µM. A lower MIC value indicates higher potency.

Table 2: Hypothetical Antimicrobial Profile of PTAA

| Test Microorganism | Gram Stain / Type | MIC (µg/mL) | Positive Control | MIC (µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 62.5[9] | Ciprofloxacin | 1.0 |

| Bacillus subtilis | Gram-positive | 31.25[9] | Ciprofloxacin | 0.5 |

| Escherichia coli | Gram-negative | > 500 | Ciprofloxacin | 2.0 |

| Pseudomonas aeruginosa | Gram-negative | > 500 | Ciprofloxacin | 4.0 |

| Candida albicans | Fungus (Yeast) | 125 | Fluconazole | 8.0 |

| Aspergillus niger | Fungus (Mold) | 250 | Fluconazole | 16.0 |

This protocol is based on established guidelines for antimicrobial susceptibility testing.[10][11][12]

-

Inoculum Preparation: Culture the test microorganisms overnight. Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of PTAA in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should typically span from 512 µg/mL to 1 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

-

Controls: Include a positive control (microorganism with a standard antibiotic like ciprofloxacin or fluconazole), a negative/growth control (microorganism with no compound), and a sterility control (broth only).[10]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[10]

-

MIC Determination: The MIC is visually identified as the lowest concentration of PTAA in which no turbidity (growth) is observed.[14]

Anti-inflammatory Activity Screening

Many 1,2,4-triazole derivatives have been reported to possess anti-inflammatory properties.[3][15][16] A common preliminary in vitro screen involves measuring the compound's ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS).[15]

Results are typically expressed as the percentage of inhibition at a given concentration compared to the LPS-stimulated control.

Table 3: Hypothetical Anti-inflammatory Activity of PTAA

| Cell Line | Stimulant | PTAA Conc. (µM) | IL-6 Production (pg/mL) | % Inhibition |

|---|---|---|---|---|

| RAW 264.7 | None | - | < 10 | - |

| RAW 264.7 | LPS (1 µg/mL) | 0 | 2540 | 0% |

| RAW 264.7 | LPS (1 µg/mL) | 10 | 1803 | 29% |

| RAW 264.7 | LPS (1 µg/mL) | 25 | 1168 | 54% |

| RAW 264.7 | LPS (1 µg/mL) | 50 | 711 | 72% |

Potential Mechanism of Action: A Hypothetical Pathway

The most well-documented mechanism of action for azole compounds, particularly in an antifungal context, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), also known as CYP51.[5][17] This enzyme is critical in the ergosterol biosynthesis pathway, which produces the primary sterol component of fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[18]

Conclusion

This technical guide outlines a systematic and efficient strategy for the preliminary screening of this compound. By employing a tiered approach that begins with broad cytotoxicity testing and progresses to targeted antimicrobial and anti-inflammatory assays, researchers can rapidly generate a foundational biological profile of the compound. The provided protocols, data presentation templates, and workflow diagrams serve as a robust framework for the initial stages of drug discovery and development, enabling the identification and prioritization of promising candidates from the versatile 1,2,4-triazole class for further investigation.

References

- 1. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. woah.org [woah.org]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. apec.org [apec.org]

- 15. Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1,2,3]Triazol-4-yl)-4-Phenyl- 4H-[1,2,4]Triazole-3-Thiol Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 16. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Deriv...: Ingenta Connect [ingentaconnect.com]

- 18. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document extrapolates likely spectroscopic values from closely related analogues and details a generalized synthetic protocol based on established methodologies for 1,2,4-triazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.40 - 7.60 | Multiplet |

| CH₂ | ~3.90 | Singlet |

| NH (Triazole) | 13.0 - 14.0 | Broad Singlet |

| OH (Carboxylic Acid) | 10.0 - 12.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C₃/C₅ (Triazole) | 150 - 160 |

| Phenyl C (quaternary) | ~130 |

| Phenyl CH | 125 - 130 |

| CH₂ | 30 - 35 |

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Triazole) | 3100 - 3300 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=N Stretch (Triazole) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 218.07 | Molecular ion peak in positive ion mode |

| [M-H]⁻ | 216.05 | Molecular ion peak in negative ion mode |

| [M-COOH]⁺ | 173.07 | Fragment corresponding to loss of the carboxylic acid group |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be approached through the cyclization of a suitable thiosemicarbazide derivative, a common method for preparing 1,2,4-triazole-3-thiols, followed by desulfurization or an alternative pathway involving the reaction of a hydrazide with a dicarboxylic acid derivative. A plausible two-step synthesis is outlined below.

Step 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This intermediate is a common precursor for various 1,2,4-triazole derivatives.[1][2]

Protocol:

-

Preparation of Potassium Dithiocarbazinate: Benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution to yield the corresponding potassium dithiocarbazinate salt.[1]

-

Cyclization: The potassium salt is then treated with hydrazine hydrate and refluxed.[1] The reaction mixture is subsequently cooled and acidified to precipitate the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]

Step 2: Synthesis of this compound

Protocol: A potential method involves the reaction of the corresponding thiol with a haloacetic acid derivative followed by desulfurization. A more direct, albeit less commonly cited, approach could involve the reaction of benzohydrazide with a malonic acid derivative under cyclizing conditions. Based on analogous reactions for similar heterocyclic systems, a plausible protocol is as follows:

-

A mixture of 5-phenyl-4H-1,2,4-triazole-3-thiol (a related precursor) and chloroacetic acid would be refluxed in the presence of a base, such as sodium acetate in ethanol.[3] This would yield {[5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid.

-

The resulting thioacetic acid derivative would then undergo a desulfurization reaction, for example, using Raney Nickel, to afford the final product, this compound.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Caption: Proposed workflow for the synthesis and characterization of the target compound.

References

An In-depth Technical Guide to 1H and 13C NMR Analysis of Triazole Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of triazole acetic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural characterization is paramount, and NMR spectroscopy serves as an indispensable tool in this endeavor.

Core Principles of NMR Analysis for Triazole Acetic Acid Derivatives

The chemical environment of each proton and carbon atom within a molecule influences its behavior in a strong magnetic field, resulting in a unique NMR spectrum that acts as a molecular fingerprint.

¹H NMR Spectroscopy: The proton NMR spectra of triazole acetic acid derivatives reveal key structural information. The protons on the triazole ring (C-H) typically appear in the downfield region of the spectrum (usually between δ 7.5 and 9.5 ppm).[1] The exact chemical shifts are sensitive to the substitution pattern on the triazole ring (N1, N2, or N4) and the electronic nature of the substituents.[1] Protons of the acetic acid moiety's methylene group (-CH₂-) are also characteristic and their chemical shift provides insight into the connectivity of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule.[2] The carbon atoms of the triazole ring and the carbonyl and methylene carbons of the acetic acid group have distinct chemical shifts that are crucial for unambiguous structure determination.

Experimental Protocols

Standardized experimental protocols are essential for obtaining high-quality and reproducible NMR data.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid overwhelming signals from the solvent's protons.[3] Common solvents for NMR analysis of triazole derivatives include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).[4][5][6] The choice depends on the solubility of the specific derivative.

-

Concentration: A sufficient concentration of the sample is required for a good signal-to-noise ratio. Typically, 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[6][7] In modern instruments, the residual solvent peak can also be used for calibration.[3][8]

Data Acquisition

NMR spectra are typically recorded on high-field spectrometers, such as 400 MHz or 500 MHz instruments.[4][5][7][9]

For ¹H NMR:

-

A standard single-pulse experiment is usually sufficient.

-

Key parameters to set include the spectral width, number of scans, and relaxation delay.

For ¹³C NMR:

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[2]

Data Presentation: NMR Data for Triazole Acetic Acid and Related Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in triazole acetic acid derivatives, based on reported data for similar structures.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Triazole Acetic Acid Derivatives and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Triazole C-H | 7.5 - 9.5 | s | Highly dependent on substituents and isomerism.[1] |

| Methylene (-CH₂-COOH) | ~5.2 | s | Shift can vary based on attachment to the triazole nitrogen. |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s | Often a broad singlet, can exchange with D₂O. |

| Aromatic Protons (Substituents) | 7.0 - 8.5 | m, d, t | Depends on the specific aromatic substituent. |

| Alkyl Protons (Substituents) | 0.5 - 4.5 | Varies | Depends on the specific alkyl substituent.[1] |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Triazole Acetic Acid Derivatives and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Notes |

| Triazole C | 140 - 165 | Two distinct signals are expected for the two carbons in a 1,2,4-triazole ring. |

| Carbonyl (-COOH) | 165 - 185 | |

| Methylene (-CH₂-COOH) | ~50 | Shift is influenced by the electronegativity of the triazole ring. |

| Aromatic Carbons (Substituents) | 110 - 160 | Depends on the specific aromatic substituent. |

| Alkyl Carbons (Substituents) | 10 - 60 | Depends on the specific alkyl substituent. |

Mandatory Visualizations

The following diagrams illustrate the general structure of triazole acetic acid derivatives and a typical workflow for their NMR analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. mdpi.com [mdpi.com]

Mass Spectrometry of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrometric analysis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid is expected to yield characteristic fragmentation patterns under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI). The fragmentation is largely dictated by the structure of the molecule, which includes a phenyl ring, a 1,2,4-triazole core, and an acetic acid side chain.

Under ESI in positive ion mode, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺. In negative ion mode, deprotonation of the carboxylic acid would yield the [M-H]⁻ ion. Subsequent fragmentation of the protonated molecule would likely proceed through several key pathways initiated by the cleavage of the most labile bonds.

Key Predicted Fragmentation Reactions:

-

Loss of Water: The carboxylic acid group can readily lose a molecule of water (H₂O) from the [M+H]⁺ ion.

-

Decarboxylation: Loss of the carboxyl group as carbon dioxide (CO₂) is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the Acetic Acid Side Chain: The bond between the triazole ring and the methylene group of the acetic acid side chain can cleave, leading to the loss of a carboxymethyl radical (•CH₂COOH) or a neutral molecule of ketene (CH₂=C=O) after rearrangement.

-

Triazole Ring Fragmentation: The 1,2,4-triazole ring itself can undergo cleavage. Common fragmentation patterns for substituted 1,2,4-triazoles include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[1] The specific pathway is often influenced by the nature and position of the substituents.[1][2]

-

Phenyl Group Fragmentation: The phenyl ring is relatively stable but can undergo fragmentation under higher energy conditions.

Based on these principles, a proposed fragmentation pathway for this compound is illustrated below.

Quantitative Data: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted mass-to-charge (m/z) ratios for the parent ion and major expected fragments of this compound in positive ion mode mass spectrometry.

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₀H₁₀N₃O₂⁺ | 204.08 | Protonated molecular ion |

| [M+H - H₂O]⁺ | C₁₀H₈N₃O⁺ | 186.07 | Loss of water from the carboxylic acid |

| [M+H - CO₂]⁺ | C₉H₁₀N₃⁺ | 160.09 | Loss of carbon dioxide |

| [M+H - CH₂COOH]⁺ | C₈H₇N₃⁺ | 145.07 | Cleavage of the acetic acid side chain |

| [C₇H₅N₂]⁺ | C₇H₅N₂⁺ | 117.05 | Fragment from triazole ring cleavage (loss of N₂ and CH₂CO) |

| [C₆H₅]⁺ | C₆H₅⁺ | 77.04 | Phenyl cation |

Experimental Protocols

While a specific protocol for this compound is not published, a general High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method suitable for the analysis of 1,2,4-triazole derivatives is provided below.[1][3][4]

Instrumentation:

-

HPLC System: Agilent 1260 Infinity HPLC System or equivalent.[1][3]

-

Mass Spectrometer: Agilent 6120 single-quadrupole mass spectrometer or a high-resolution instrument like a Q-TOF or Orbitrap.[1][3][5]

Chromatographic Conditions:

-

Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.[1]

-

Column Temperature: 40 °C.[1]

-

Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical starting condition would be 50:50 (v/v) A:B.[1]

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI).[1]

-

Polarity: Positive and/or Negative.

-

Drying Gas: Nitrogen at a flow rate of 10 L/min.[1]

-

Capillary Voltage: 4000 V.[1]

-

Fragmentor Voltage: Varied (e.g., 70, 100, 200 V) to induce in-source fragmentation and aid in structural elucidation.[1][3]

-

Scan Range: m/z 50–500.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathway for this compound under ESI-MS/MS conditions.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound is anticipated to reveal a rich fragmentation pattern that can provide significant structural information. By understanding the fundamental fragmentation behaviors of the constituent chemical moieties—the phenyl group, the 1,2,4-triazole ring, and the acetic acid side chain—researchers can confidently identify and characterize this compound and its analogs. The provided experimental protocol offers a solid starting point for method development, and the predicted fragmentation data serves as a valuable reference for spectral interpretation. Further studies using high-resolution mass spectrometry would be beneficial for confirming the elemental composition of the fragment ions and providing a more detailed elucidation of the fragmentation pathways.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Infrared spectroscopy of 1,2,4-triazole compounds

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2,4-Triazole Compounds

Introduction

1,2,4-Triazoles are a vital class of five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural and electronic properties have made them essential scaffolds in medicinal chemistry, materials science, and agriculture.[1][2][3] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the molecular structure, functional groups, and bonding characteristics of these compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations, researchers can identify key structural motifs, investigate intermolecular interactions like hydrogen bonding, and monitor chemical transformations. This guide provides a comprehensive overview of the principles and applications of IR spectroscopy for the characterization of 1,2,4-triazole derivatives, aimed at researchers, scientists, and professionals in drug development.

Core Principles of 1,2,4-Triazole IR Spectra

The IR spectrum of a 1,2,4-triazole compound is dominated by the vibrational modes of the heterocyclic ring and its substituents. These vibrations can be broadly categorized into stretching and bending modes. The specific frequencies of these absorptions are sensitive to the molecule's geometry, the nature of its substituents, and its physical state (solid, liquid, or gas).

Key vibrational modes for the 1,2,4-triazole ring include:

-

N-H Stretching: In unsubstituted or N1-H/N4-H tautomers, the N-H stretching vibration is a prominent feature. Its position is highly sensitive to hydrogen bonding, appearing as a sharp band in the gas phase or a broad band in the solid state.

-

C-H Stretching: The aromatic C-H bonds of the triazole ring typically show stretching vibrations above 3000 cm⁻¹.

-

Ring Stretching: Vibrations involving the stretching of C=N, N=N, C-N, and N-N bonds within the ring occur in the 1600-1100 cm⁻¹ region. These are often coupled and provide a characteristic fingerprint for the triazole core.

-

Ring Bending and Deformation: In-plane and out-of-plane bending vibrations of the ring occur at lower frequencies, typically below 1000 cm⁻¹.

Data Presentation: Characteristic Vibrational Frequencies

The following tables summarize key quantitative data on the IR absorption frequencies for 1,2,4-triazole and its derivatives, compiled from experimental and computational studies.

Table 1: Principal IR Absorption Frequencies for Unsubstituted 1,2,4-Triazole

| Vibrational Mode | Frequency Range (cm⁻¹) | Notes | Reference(s) |

| N-H Stretching | 3126 (solid) | Position and width are highly dependent on hydrogen bonding. Can appear as a broad band (3600-2300 cm⁻¹). | [4] |

| Aromatic C-H Stretching | 3032 - 3176 | Typically sharp peaks. Computational studies place it at 3176 cm⁻¹. | [4][5] |

| Ring Stretching (C=N, N=N) | 1483 - 1543 | Strong, characteristic bands for the heterocyclic ring. | [4] |

| Ring Stretching (C-N, N-N) | 1174 - 1392 | Multiple bands resulting from coupled vibrations within the triazole ring. | [5] |

| Low-Frequency Ring Deformations | 542 - 848 | Includes various in-plane and out-of-plane bending modes. High-precision data available. | [6] |

Table 2: Influence of Substitution and Complexation on Key Vibrational Frequencies

| Derivative/Complex Type | Key Vibrational Mode | Observed Frequency (cm⁻¹) | Observation | Reference(s) |

| Substituted 4-Amino-1,2,4-triazole | N-H₂ Stretching | 3210 - 3265 | Characteristic stretching for the amino group. | [1] |

| Thione-substituted 1,2,4-triazole | S-H Stretching | 2790 | Indicates the presence of the thiol tautomer. | [1] |

| 1,2,4-Triazole with extensive H-bonding | N-H Stretching | 3600 - 2300 (broad) | Extensive intermolecular N-H···N hydrogen bonding broadens the N-H stretching band. | [4] |

| Metal-Triazole Complex (e.g., Cr, Fe, Co) | Metal-Nitrogen (M-N) | 468 - 478 | Appearance of this band confirms coordination of the triazole ligand to the metal ion. | [2] |

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The choice of method depends on the physical state of the sample and the spectral region of interest.

Method 1: Potassium Bromide (KBr) Disc for Solid Samples

This is the most common method for obtaining high-quality IR spectra of solid 1,2,4-triazole compounds.[7]

-

Preparation: Gently grind 0.5-1.0 mg of the solid sample with approximately 100 mg of spectroscopic grade KBr powder in an agate mortar and pestle. The KBr must be perfectly dry to avoid a broad water absorption band around 3400 cm⁻¹.

-

Pressing: Transfer the fine powder mixture into a pellet-pressing die. Apply pressure (typically 10-12 tons/in²) for several minutes to form a transparent or translucent disc.[7]

-

Analysis: Place the KBr disc in the spectrometer's sample holder and acquire the spectrum. The resulting spectrum is free from solvent peaks.[7]

Method 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples

ATR is a rapid and versatile technique that requires minimal sample preparation.

-

Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (commonly diamond or zinc selenide).

-

Analysis: Apply pressure using a built-in anvil to ensure good contact between the sample and the crystal.[8] The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.

-

Cleaning: The crystal must be thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after each measurement to prevent cross-contamination.

Method 3: Nujol Mull for Solid Samples

This technique is used for samples that are difficult to press into a KBr disc or that may react with KBr.

-

Preparation: Grind a few milligrams of the solid sample in an agate mortar. Add one or two drops of Nujol (mineral oil) and continue grinding to create a smooth, viscous paste (mull).[9]

-

Analysis: Spread a thin film of the mull between two IR-transparent salt plates (e.g., NaCl or KBr).[9] Acquire the spectrum.

-

Note: The spectrum will show absorption bands from the Nujol itself (strong C-H bands around 2924, 2853, 1462, and 1377 cm⁻¹), which may obscure bands from the analyte in these regions.[9]

Visualizations: Workflows and Logical Models

Diagrams created using the DOT language help visualize the experimental and analytical processes involved in the infrared spectroscopy of 1,2,4-triazole compounds.

Caption: Experimental workflow for IR analysis of 1,2,4-triazole compounds.

Caption: Logical relationship between spectral regions and key vibrational modes.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and characterization of 1,2,4-triazole compounds. The positions, shapes, and intensities of absorption bands provide a detailed fingerprint of the molecule's functional groups and bonding environment. A thorough understanding of characteristic frequencies, coupled with appropriate experimental protocols, allows researchers to confirm molecular identity, study intermolecular forces such as hydrogen bonding, and monitor the synthesis of novel triazole derivatives. The integration of experimental data with computational predictions continues to enhance the precision of spectral assignments, solidifying the role of IR spectroscopy in advancing research and development in fields reliant on triazole chemistry.[10]

References

- 1. ijrpc.com [ijrpc.com]

- 2. ripublication.com [ripublication.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. amherst.edu [amherst.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 5-Phenyl-4H-1,2,4-triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and intermolecular interaction capabilities, which are profoundly influenced by the phenomenon of prototropic tautomerism. In 5-phenyl-4H-1,2,4-triazole derivatives, the mobile proton can reside on different nitrogen atoms of the triazole ring (annular tautomerism) or, in the case of substituted derivatives like thiones, on an exocyclic heteroatom. Understanding and predicting the predominant tautomeric form under various conditions is therefore critical for rational drug design and development.

This technical guide provides a comprehensive overview of tautomerism in 5-phenyl-4H-1,2,4-triazole derivatives, presenting quantitative data on tautomer stability, detailed experimental and computational protocols for their characterization, and visual diagrams to illustrate key concepts and workflows.

Annular and Thione-Thiol Tautomerism

5-Phenyl-4H-1,2,4-triazole and its derivatives can exist in a dynamic equilibrium between several tautomeric forms. The primary forms of annular tautomerism are the 1H, 2H, and 4H tautomers, distinguished by the position of the proton on the triazole ring. For derivatives such as 5-phenyl-1,2,4-triazole-3-thione, a further equilibrium exists between the thione (C=S) and thiol (S-H) forms.[1] The thione form is generally considered to be the predominant tautomer in many cases.[1]

The relative stability of these tautomers is governed by a delicate balance of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.[2] Electron-donating substituents on the phenyl ring can influence the electron density within the triazole system, thereby shifting the equilibrium. Similarly, polar solvents may preferentially stabilize one tautomer over another through hydrogen bonding.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is typically determined through a combination of experimental techniques and computational modeling. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have proven to be a powerful tool for predicting the relative energies (ΔE) and Gibbs free energies (ΔG) of different tautomeric forms.[3][4] These computational predictions can be corroborated by experimental methods such as NMR spectroscopy, which can provide information on the relative populations of tautomers in solution.

Table 1: Calculated Relative Energies of 1,2,4-Triazole Tautomers (Gas Phase)

| Compound | Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| 1,2,4-Triazole | 1H | ab initio | 0.0 | [5] |

| 4H | ab initio | ~7.0 | [5] | |

| 3-Chloro-1,2,4-triazole | 3-chloro-1H | DFT | 0.0 | [6] |

| 5-chloro-1H | DFT | > 3-chloro-1H | [6] | |

| 3-chloro-4H | DFT | > 5-chloro-1H | [6] | |

| 3-Amino-1,2,4-triazole | 1H | DFT | 0.0 | [7] |

| 2H | DFT | > 1H | [7] | |

| 4H | DFT | > 2H | [7] |

Note: This table presents a selection of data from the literature to illustrate the relative stabilities. The exact energy differences can vary depending on the computational method and basis set used.

Table 2: Spectroscopic Data for Tautomer Identification in Phenyl-1,2,4-triazole-3-thione Derivatives

| Derivative | Tautomeric Form | Technique | Key Spectroscopic Feature | Reference |

| 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione | Thione | ¹H NMR (DMSO-d₆) | NH signal between 13.55 and 14.10 ppm | [8] |

| Thione | IR (KBr) | C=S stretch around 1330 cm⁻¹; absence of S-H stretch (2550-2600 cm⁻¹) | [8] | |

| Thione | UV-Vis (Ethanol) | Absorption maxima around 255 nm and 285 nm | [8] | |

| 5-(4-nitrophenyl)-4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione & Thiol | HPLC-MS | Two peaks with the same mass, major peak corresponds to the more polar thione form. | [9] |

| 5-substituted-3-mercapto-1,2,4-triazoles | Thione | UV-Vis (Ethanol) | Two absorption maxima at 252-256 nm and 288-298 nm, the latter attributed to the C=S chromophore. | [10] |

Experimental and Computational Methodologies

A multi-faceted approach combining various analytical techniques and computational methods is essential for the unambiguous characterization of tautomeric forms in 5-phenyl-4H-1,2,4-triazole derivatives.

Synthesis of 5-Phenyl-1,2,4-triazole-3-thione Derivatives

A common synthetic route to 5-substituted-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the following key steps:[11][12]

-

Hydrazide Formation: Reaction of a substituted benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide.

-

Thiosemicarbazide Synthesis: Reaction of the benzohydrazide with an appropriate isothiocyanate to yield a 1-benzoyl-4-alkyl/aryl-thiosemicarbazide.

-

Cyclization: Alkaline-mediated intramolecular cyclization of the thiosemicarbazide, typically by refluxing in an aqueous solution of sodium hydroxide, followed by acidification to precipitate the desired 1,2,4-triazole-3-thione.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.

-

Protocol:

-

Dissolve the 5-phenyl-4H-1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a specific temperature (e.g., 298 K).

-

For systems in fast exchange, a single set of averaged signals will be observed. The chemical shifts of these signals can be compared to those of "fixed" N-alkylated derivatives to infer the position of the equilibrium.

-

In cases of slow exchange, distinct signals for each tautomer will be present, and their relative populations can be determined by integration of the corresponding peaks.

-

Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, aiding in the unambiguous assignment of signals to specific tautomers.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including hydrogen atoms, within the crystal lattice.[14]

-

Protocol:

-

Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a selected crystal on a goniometer and cool it under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data. The positions of hydrogen atoms can often be located from the difference Fourier map and refined, or placed in calculated positions and refined using a riding model.

-

Computational Chemistry

Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers and simulating their spectroscopic properties to aid in the interpretation of experimental data.[3]

-

Protocol:

-

Construct the 3D structures of all possible tautomers of the 5-phenyl-4H-1,2,4-triazole derivative.

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory, for example, DFT with the B3LYP or M06-2X functional and a 6-311++G(d,p) basis set.[3]

-

The absence of imaginary frequencies confirms that the optimized structures correspond to local minima on the potential energy surface.

-

Calculate the electronic energies (E), enthalpies (H), and Gibbs free energies (G) of the optimized structures. The relative stabilities of the tautomers are determined by comparing these values.

-

To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD model.[3]

-

Simulate spectroscopic properties such as NMR chemical shifts (using the GIAO method), UV-Vis spectra (using TD-DFT), and IR vibrational frequencies for comparison with experimental data.

-

Conclusion

The tautomeric behavior of 5-phenyl-4H-1,2,4-triazole derivatives is a complex interplay of structural and environmental factors. A thorough understanding of the predominant tautomeric forms is crucial for medicinal chemists and drug development professionals to predict molecular properties, understand structure-activity relationships, and design more effective therapeutic agents. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational modeling, as outlined in this guide, provides a robust framework for the comprehensive characterization of tautomerism in this important class of heterocyclic compounds.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. idk.org.rs [idk.org.rs]

- 9. jocpr.com [jocpr.com]

- 10. ijsr.net [ijsr.net]

- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 12. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl-Triazole Compounds: A Comprehensive Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry. When functionalized with a phenyl group, these compounds, known as phenyl-triazoles, exhibit a remarkable breadth of biological activities, making them privileged scaffolds in drug discovery. Their unique structural features allow for diverse interactions with biological macromolecules, leading to a wide array of therapeutic applications. This technical guide provides an in-depth exploration of the key therapeutic targets of phenyl-triazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Therapeutic Areas and Molecular Targets

Phenyl-triazole derivatives have demonstrated significant potential across several therapeutic areas, primarily through the inhibition of specific enzymes and modulation of critical signaling pathways. The main areas of investigation include oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.

Anticancer Activity

Phenyl-triazole compounds exert their anticancer effects through various mechanisms, including the inhibition of kinases, enzymes involved in hormone synthesis, and the induction of apoptosis.

Key Targets:

-

Tropomyosin Receptor Kinase A (TrkA): Phenyl-triazoles have been developed as potent and selective inhibitors of TrkA, a receptor tyrosine kinase whose aberrant activation is implicated in the growth and metastasis of various cancers.[1]

-

Carbonic Anhydrases (CAs): Specifically, the tumor-associated isoforms CA IX and XII are targeted by phenyl-triazole derivatives. Inhibition of these enzymes disrupts the pH regulation in the tumor microenvironment, leading to reduced cancer cell survival and proliferation.

-

Other Kinases and Enzymes: Research has also explored the inhibition of other kinases like EGFR and BRAF, as well as tubulin polymerization, by certain phenyl-triazole scaffolds.[2]

Quantitative Data: Anticancer Activity of Phenyl-Triazole Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Phenyl-triazole derivatives | TrkA (enzyme) | - | 0.0016 | [3] |

| Phenyl-triazole derivatives | TrkB (enzyme) | - | 0.0123 | [3] |

| Phenyl-triazole derivatives | TrkC (enzyme) | - | 0.0184 | [3] |

| Phenyl-triazole derivative 19c | Proliferation | KM-12 | 0.17 | [3] |